Methyl 2,2-difluoroacetimidate

Description

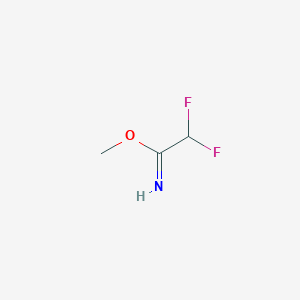

Methyl 2,2-difluoroacetimidate is a fluorinated acetimidate derivative characterized by two fluorine atoms at the C2 position and a methyl ester group. Fluorinated imidates are pivotal in organic synthesis, particularly in constructing amine derivatives or serving as intermediates in agrochemical and pharmaceutical applications. For example, the synthesis of 2,2-difluoroethylamine involves imide intermediates (as described in ), highlighting the reactivity of difluoro-substituted compounds in amine formation .

Properties

IUPAC Name |

methyl 2,2-difluoroethanimidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F2NO/c1-7-3(6)2(4)5/h2,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXMLQIAIQRWDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,2-difluoroacetimidate can be synthesized through several methods. One common approach involves the reaction of methyl 2,2-difluoroacetate with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of difluoromethyl ketone as a starting material, which is then reacted with an appropriate amine to form the imidate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoroacetimidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as hydroxide ions or alkoxide ions can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroacetic acid derivatives, while reduction can produce amines. Substitution reactions can result in a variety of functionalized compounds depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2-difluoroacetimidate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Its derivatives may have potential therapeutic applications, including as enzyme inhibitors or in drug design.

Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which methyl 2,2-difluoroacetimidate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The imidate group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2,2-Difluoro-2-(Fluorosulfonyl)Acetate

- Structure : Shares the methyl ester and difluoroacetate backbone but includes a fluorosulfonyl group instead of an imidate moiety.

- Properties: Molecular weight 192.114 g/mol, purity 98%, and CAS No. 680-15-9 ().

- Applications : Likely used as a fluorosulfonating agent due to its reactive sulfonyl group, contrasting with Methyl 2,2-difluoroacetimidate’s role in amine synthesis.

Fluoroacetamide Derivatives

- Examples : 2-Fluoroacetamide () and chloroacetamides ().

- Key Differences: Electron-Withdrawing Groups: Fluoroacetamides (e.g., Compound 1081) exhibit higher electrophilicity compared to difluoroacetimidates due to fluorine’s inductive effect. Toxicity: Fluoroacetamide is notoriously toxic (used as a rodenticide), whereas acetimidates are typically intermediates with lower acute hazards .

Nitroacetamide and Substituted Acetamides

- Example: N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide ().

- Comparison :

Data Table: Key Properties of this compound and Analogs

Q & A

Q. What synthetic routes are commonly employed for Methyl 2,2-difluoroacetimidate, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using methyl alcohol and 2,2-difluoroacetimidic acid derivatives. For purity validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm structural integrity, mass spectrometry (MS) for molecular weight verification, and high-performance liquid chromatography (HPLC) for quantitative impurity profiling. Cross-reference spectral data with the NIST Chemistry WebBook for standardized property validation (e.g., boiling point, solubility) . Ensure replicates (n ≥ 3) for statistical reliability, as outlined in pharmaceutical research guidelines .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste must be segregated into halogenated solvent containers and disposed via certified hazardous waste services. Refer to safety data sheets (SDS) for acute toxicity thresholds and emergency procedures, aligning with guidelines for handling fluorinated compounds .

Q. Which analytical techniques are optimal for quantifying this compound in multicomponent mixtures?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) or gas chromatography-mass spectrometry (GC-MS) with electron ionization. Internal standards (e.g., deuterated analogs) improve quantification accuracy. Calibrate instruments using certified reference materials, and validate methods via linearity (R² > 0.995), limit of detection (LOD < 1 µg/mL), and recovery rates (90–110%) as per analytical chemistry best practices .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to enhance this compound yield?

- Methodological Answer : Apply design of experiments (DoE) to evaluate parameters like temperature (e.g., 25–80°C), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst loading (e.g., 1–5 mol%). Use response surface methodology (RSM) to model interactions and identify optimal conditions. Validate predictions with triplicate runs and ANOVA to confirm significance (p < 0.05) .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, stability) of this compound?

- Methodological Answer : Replicate experiments under controlled conditions (humidity, inert atmosphere) to assess hygroscopicity or oxidative degradation. Compare results with NIST-standardized data . If discrepancies persist, employ differential scanning calorimetry (DSC) for melting point verification and accelerated stability studies (40°C/75% RH for 4 weeks) to evaluate degradation pathways. Publish raw data with error margins to facilitate meta-analyses .

Q. What mechanistic strategies elucidate the reactivity of this compound in organofluorine chemistry?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ²H) to track reaction pathways. Pair experimental data with density functional theory (DFT) calculations to model transition states and intermediates. Publish computational parameters (basis sets, solvation models) alongside experimental kinetics (e.g., Arrhenius plots) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.